![molecular formula C14H14N6O2 B14252697 4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one CAS No. 189241-36-9](/img/structure/B14252697.png)
4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one is a compound that belongs to the class of purine derivatives Purine derivatives are known for their significant roles in various biological processes, including serving as building blocks for DNA and RNA
Métodos De Preparación
The synthesis of 4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-chloropurine and 3-pyridinecarboxaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-amino-6-chloropurine and 3-pyridinecarboxaldehyde under basic conditions.
Substitution Reaction: The intermediate undergoes a substitution reaction with a suitable nucleophile, such as a butanone derivative, to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Aplicaciones Científicas De Investigación
4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Biological Research: It is used as a tool compound to study purine metabolism and its effects on cellular processes.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industrial Applications: It is used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one can be compared with other purine derivatives, such as:
Acyclovir: A well-known antiviral drug that targets viral DNA polymerase.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Thioguanine: A chemotherapeutic agent used in the treatment of leukemia.
The uniqueness of this compound lies in its specific structural features and its potential to interact with a different set of molecular targets compared to other purine derivatives.
Propiedades
Número CAS |
189241-36-9 |
|---|---|
Fórmula molecular |
C14H14N6O2 |
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
4-[(2-amino-7H-purin-6-yl)oxy]-1-pyridin-3-ylbutan-1-one |
InChI |
InChI=1S/C14H14N6O2/c15-14-19-12-11(17-8-18-12)13(20-14)22-6-2-4-10(21)9-3-1-5-16-7-9/h1,3,5,7-8H,2,4,6H2,(H3,15,17,18,19,20) |
Clave InChI |
MJRCPGZVTGNLOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)CCCOC2=NC(=NC3=C2NC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-](/img/structure/B14252623.png)
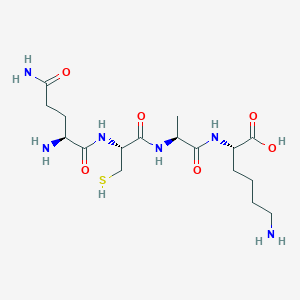
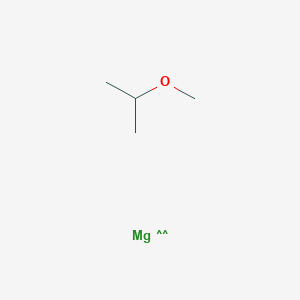
![2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-](/img/structure/B14252640.png)
![Phosphonic acid, [(1S)-1-phenylethyl]-](/img/structure/B14252652.png)
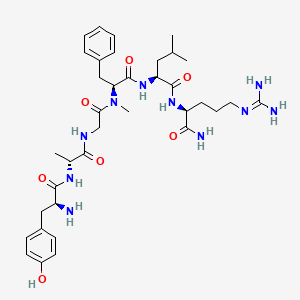

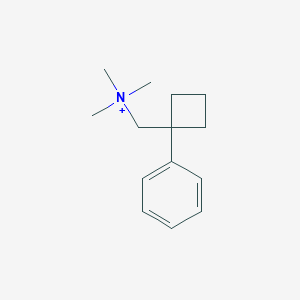
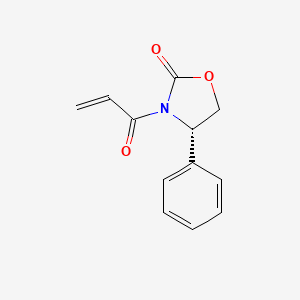
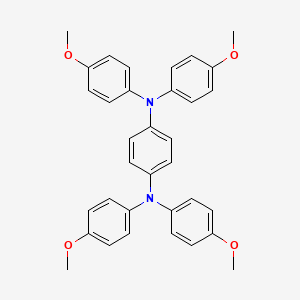
![4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14252676.png)
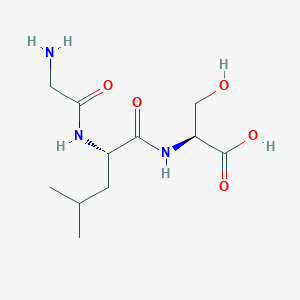
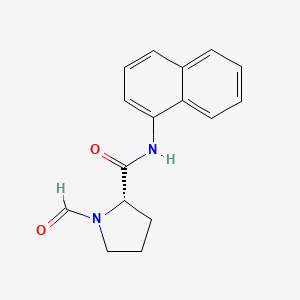
![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)
